molecular formula C27H28N2O7 B7796634 Cilnidipine CAS No. 118934-76-2

Cilnidipine

Cat. No.: B7796634
CAS No.: 118934-76-2
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Description

Cilnidipine is a dihydropyridine calcium channel blocker that acts on both N-type and L-type calcium channels. It is primarily used to treat hypertension by reducing blood pressure. This compound was developed by Fuji Viscera Pharmaceutical Company and Ajinomoto in Japan and was approved for medical use in 1995 .

Mechanism of Action

Target of Action

Cilnidipine is a dihydropyridine calcium channel blocker that acts on both N- and L-type calcium channels . These channels are primarily located in the vascular smooth muscle and sympathetic nerve terminals . The L-type calcium channels are predominantly found in vascular smooth muscle, and their blockade by this compound results in vasodilation of peripheral resistance vessels and coronary arteries . The N-type calcium channels regulate sympathetic nerve activity, and their blockade by this compound leads to a decrease in plasma catecholamine levels, further contributing to vasodilation .

Mode of Action

This compound blocks the influx of calcium ions into both vascular smooth muscle (via L-type calcium channels) and neuronal cells (via N-type calcium channels) . By blocking the L-type calcium channels of blood vessels, this compound suppresses the contraction of blood vessels, thereby reducing blood pressure . Additionally, this compound works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels. By blocking the L-type and N-type calcium channels, this compound prevents the influx of calcium ions into cells . This action results in the relaxation of vascular smooth muscle and a decrease in sympathetic nerve activity . Furthermore, this compound’s action on N-type calcium channels inhibits the release of norepinephrine, a neurotransmitter that can increase blood pressure .

Pharmacokinetics

This compound presents a very rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma, and other tissues . After oral administration, a large amount of the drug could be detected in the gallbladder, bladder, liver, and kidney . Approximately 18%-29% and 80% of the dose was excreted in urine and feces, respectively, within 72 hours in dogs .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure. It achieves this by dilating both arterioles and venules, reducing the pressure in the capillary bed . This compound is vasoselective and has a weak direct dromotropic effect, a strong vasodepressor effect, and an arrhythmia-inhibiting effect . It decreases blood pressure safely and effectively without excessive blood pressure reduction or tachycardia .

Biochemical Analysis

Biochemical Properties

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells. For instance, it may rescue HL-1 cells from hypoxia/reoxygenation injury . This effect may result from shortening of the action potential duration due to inhibition of intracellular Ca2+ overload and from activation of endothelial nitric oxide synthase (eNOS) and production of nitric oxide (NO) .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. For instance, it has been observed that this compound can effectively lower blood pressure without excessive blood pressure reduction or tachycardia .

Dosage Effects in Animal Models

In animal models, combination treatment with a fixed (human equivalent) dose of this compound can effectively lower blood pressure without reflex tachycardia . This combination therapy may also induce cardioprotective effects by increasing the expression of endothelial nitric oxide synthase (eNOS) and vasoprotective effects by inhibiting DNA synthesis in cuff-induced vascular injury .

Metabolic Pathways

This compound is metabolized by both liver and kidney. It is rapidly metabolized by liver microsomes by a dehydrogenation process . The major enzymatic isoform involved in this compound dehydrogenation of the dihydropyridine ring is CYP3A .

Transport and Distribution

This compound presents a very rapid absorption with a maximum peaked concentration after 2 hours . Its distribution tends to be higher in the liver as well as in kidneys, plasma and other tissues . This compound does not present a high accumulation in the tissue after repeated oral administration .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with L-type and N-type calcium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cilnidipine involves multiple steps, starting with the preparation of 2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl ester. This intermediate is then subjected to a series of reactions involving dichloromethane and sodium bicarbonate, among other reagents . The final product is obtained through a process of dissolving or dispersing this compound in a dispersing medium, followed by granulation and tableting .

Industrial Production Methods: In industrial settings, this compound is produced using a highly dispersed form to ensure quick dissolution and absorption. This involves dissolving this compound in a dispersing medium and then either filling it into capsules or preparing it into granules for tablet production .

Scientific Research Applications

Cilnidipine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Cilnidipine: this compound’s ability to block both N-type and L-type calcium channels sets it apart from other calcium channel blockers. This dual action allows it to effectively reduce blood pressure without causing reflex tachycardia, making it a preferred choice for patients with hypertension .

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
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Solubility

Insoluble
Record name Cilnidipine
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Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
Record name Cilnidipine
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CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name Cilnidipine, (-)-
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Record name CILNIDIPINE
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Melting Point

110ºC
Record name Cilnidipine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cilnidipine and what is its mechanism of action?

A1: this compound is a fourth-generation dihydropyridine calcium channel blocker (CCB) that primarily acts on both L-type and N-type voltage-gated calcium channels [, , , , , ]. This dual action distinguishes it from traditional CCBs like Amlodipine, which mainly target L-type channels [, , , , ].

Q2: How does this compound's dual action on calcium channels contribute to its antihypertensive effect?

A2: this compound lowers blood pressure through a two-pronged approach:

  1. L-type channel blockade: Like other dihydropyridines, this compound inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance [, , , , ].
  2. N-type channel blockade: this compound inhibits N-type calcium channels located at sympathetic nerve endings, reducing norepinephrine release and subsequently decreasing sympathetic nerve activity [, , , , , , ]. This inhibition contributes to its antihypertensive effect and potentially mitigates some of the adverse effects associated with reflex tachycardia seen with L-type CCBs [, ].

Q3: Beyond blood pressure reduction, what other potential benefits are associated with this compound's N-type channel blocking activity?

A3: Studies suggest that the N-type channel blockade offered by this compound may contribute to:

  • Renoprotective effects: this compound shows greater suppression of proteinuria and potential for renal protection compared to amlodipine in hypertensive patients with renal disease [, , ].
  • Cardioprotective effects: this compound exhibits protective effects against cardiac hypertrophy, fibrosis, and inflammation, potentially through greater attenuation of oxidative stress and aldosterone reduction compared to amlodipine [, , , ].
  • Neuroprotective effects: this compound demonstrates neuroprotective properties in both in vitro and in vivo models of cerebral ischemia, suggesting potential benefits in stroke prevention and treatment [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H30N2O6, and its molecular weight is 478.53 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in these abstracts, this compound identification often employs techniques like Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) [, , ]. These methods help characterize and quantify this compound in various formulations.

Q6: What is known about the stability of this compound under various conditions?

A6: this compound exhibits sensitivity to light, specifically strong light exposure (4,500 lx), leading to the formation of Z-isomer this compound as a primary degradation product []. This sensitivity necessitates storage in dark conditions. Additionally, studies comparing different packaging materials demonstrate variations in photodegradation impurity formation, highlighting the importance of packaging selection for maintaining drug stability [].

Q7: How is this compound metabolized in the body?

A7: this compound undergoes rapid metabolism primarily in the liver, specifically by the cytochrome P450 enzyme CYP3A4 [, ]. This metabolic pathway generates three main metabolites:

  1. Dehydrogenation and demethylation metabolite (M3) [, ].

Q8: Does this compound interact with other drugs?

A8: While this compound generally demonstrates good tolerability, specific drug interactions require consideration. For instance, co-administration with the antifungal drug Ketoconazole, a potent CYP3A4 inhibitor, can competitively inhibit this compound metabolism, potentially leading to increased drug levels and side effects [, ].

Q9: How effective is this compound in treating hypertension compared to other calcium channel blockers?

A9: Meta-analyses of randomized controlled trials indicate that this compound effectively reduces both systolic and diastolic blood pressure, demonstrating comparable efficacy to other first-line antihypertensive drugs, including other CCBs [, , , ].

Q10: Are there any specific patient populations where this compound may be particularly beneficial?

A10: Clinical trials and research suggest potential advantages of this compound in:

  • Patients with hypertension and renal disease: this compound exhibits superior antiproteinuric effects compared to amlodipine in hypertensive individuals with chronic kidney disease, potentially slowing renal function decline [, , , ].
  • Patients with essential hypertension: this compound demonstrates a significant reduction in urinary protein excretion, particularly in this patient population [, , ].
  • Patients with morning hypertension: this compound's long-acting nature makes it suitable for once-daily dosing, and research highlights its potential for controlling early morning blood pressure surges [, ].

Q11: Are there any analytical methods available for quantifying this compound in biological samples?

A11: Several validated analytical methods exist for this compound quantification, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV or mass spectrometry detection, allows for sensitive and specific measurement of this compound and its metabolites in various matrices like plasma, serum, and liver microsomes [, , , ].
  • High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous estimation of this compound in combination formulations [].

Q12: What are some areas for future research on this compound?

A12: While significant research exists on this compound, several areas warrant further investigation:

  • Drug delivery and targeting: Exploring novel drug delivery systems, such as pulsatile drug delivery [], could optimize this compound's pharmacokinetic profile and enhance its therapeutic benefits.

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